molecular formula C₂₅H₂₈N₂O₉S B1146645 PIOGLITAZONE N-BETA-D-GLUCURONIDE CAS No. 1296832-75-1

PIOGLITAZONE N-BETA-D-GLUCURONIDE

Número de catálogo: B1146645
Número CAS: 1296832-75-1
Peso molecular: 532.56
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Pioglitazone N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by Pioglitazone leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of several biochemical pathways. For instance, it has been shown to downregulate genes associated with Free Fatty Acid (FFA) uptake and de novo lipogenesis, including Cd36, Fads1, Fads2, Fasn, Scd1, Elovl5, and Pklr . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Pharmacokinetics

Pioglitazone is well absorbed and metabolized by the hepatic cytochrome P450 enzyme system . It is administered as a racemic mixture, though there is no pharmacologic difference between the enantiomers and they appear to interconvert in vivo with little consequence . The genes CYP2C8 and PPARG are the most extensively studied to date and selected polymorphisms contribute to respective variability in pioglitazone pharmacokinetics .

Result of Action

The activation of PPARγ by Pioglitazone enhances cellular responsiveness to insulin, increases insulin-dependent glucose disposal, and improves impaired glucose homeostasis . In patients with type 2 diabetes mellitus, these effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . Moreover, it has been shown to reduce proliferative and invasive abilities in non-small cell lung cancer (NSCLC) cells .

Action Environment

The action of Pioglitazone is influenced by various environmental factors. Its use is recommended together with exercise and diet . It has fallen out of favor in recent years due to the presence of multiple adverse effects and warnings regarding its use (eg, congestive heart failure, bladder cancer) and the availability of safer and more effective alternatives for patients with type 2 diabetes mellitus .

Análisis De Reacciones Químicas

Types of Reactions: Pioglitazone N-beta-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents such as sodium borohydride .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action:

  • PPAR-γ Activation: Pioglitazone binds to PPAR-γ, leading to increased transcription of insulin-responsive genes involved in glucose and lipid metabolism. This mechanism improves insulin sensitivity without increasing insulin secretion from pancreatic beta cells .
  • Metabolism: Pioglitazone undergoes extensive hepatic metabolism, primarily through glucuronidation, resulting in the formation of pioglitazone N-beta-D-glucuronide. This metabolite is considered pharmacologically active and contributes to the drug's overall efficacy .

Diabetes Management

This compound plays a role in enhancing the therapeutic effects of pioglitazone in diabetic patients. Studies have shown that its combination with other antidiabetic agents, such as sodium-glucose cotransporter-2 inhibitors or glucagon-like peptide-1 receptor agonists, leads to improved glycemic control and weight loss .

Combination TherapyEffect on HbA1cWeight ChangeHeart Failure Risk
Pioglitazone + GLP-1RA-1% (95% CI -1.27, -0.74)-1.19 kg (95% CI -1.80, -0.58)Reduced risk
Pioglitazone + SGLT2 Inhibitor-0.48% (95% CI -0.67, -0.28)-2.3 kg (95% CI -2.72, -1.88)Reduced risk

Cancer Research

Recent studies indicate that pioglitazone may inhibit the proliferation and metastasis of various cancer types, including pancreatic cancer. Research demonstrated that pioglitazone treatment significantly reduced tumor growth and metastasis in xenograft models by modulating gene expression related to tumor progression .

Key Findings:

  • Inhibition of cyclooxygenase-2 (COX-2) expression.
  • Induction of carcinoembryonic antigen (CEA) expression.
  • Suppression of interleukin-8 (IL-8) mRNA levels.

Metabolic Pathway Studies

Research into the metabolic pathways of pioglitazone has identified novel routes involving N-glucuronidation, which contribute to its pharmacokinetics and dynamics in humans and animal models . Understanding these pathways is crucial for optimizing therapeutic strategies and predicting drug interactions.

Case Studies

Case Study 1: Efficacy in Type 2 Diabetes
A systematic review involving multiple studies highlighted that patients receiving pioglitazone showed significant improvements in glycemic control compared to those on monotherapy with other agents. The data pointed towards enhanced outcomes when pioglitazone was part of combination therapy regimens.

Case Study 2: Antitumor Activity
In a controlled study using pancreatic cancer cell lines, pioglitazone was shown to reduce tumor volume significantly compared to control groups. The study utilized both in vitro assays and in vivo xenograft models to validate the findings.

Comparación Con Compuestos Similares

Uniqueness: Pioglitazone N-beta-D-glucuronide is unique in its specific structure and its role as a metabolite of pioglitazone. It is used primarily in research to study the metabolism and pharmacokinetics of pioglitazone .

Actividad Biológica

Pioglitazone N-beta-D-glucuronide is a significant metabolite of pioglitazone, a thiazolidinedione used primarily in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Pioglitazone acts as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. The N-beta-D-glucuronide form retains some biological properties of pioglitazone, contributing to its insulin-sensitizing effects.

  • Insulin Sensitization : By activating PPARγ, pioglitazone enhances insulin sensitivity in adipose tissue, skeletal muscle, and liver, thereby improving glucose uptake and reducing hepatic glucose production .
  • Anti-inflammatory Effects : The metabolite exhibits anti-inflammatory properties, which may benefit patients with insulin resistance and related metabolic disorders.

Pharmacokinetics

The glucuronidation process increases the solubility of this compound, facilitating its elimination from the body. Following oral administration, peak serum concentrations are typically observed within 2 hours .

Clinical Studies and Findings

  • Glycemic Control : Clinical studies have demonstrated that pioglitazone significantly lowers plasma glucose levels and improves glycemic control in patients with type 2 diabetes. In a study involving over 4,700 subjects, treatment with pioglitazone resulted in substantial reductions in hemoglobin A1c (A1C) levels .
    Study GroupA1C Reduction (%)Fasting Plasma Glucose Reduction (mg/dL)
    Sulfonylurea + Pioglitazone (15 mg)0.8839.4
    Sulfonylurea + Pioglitazone (30 mg)1.2857.9
  • Impact on Lipid Profiles : Patients treated with pioglitazone showed mean decreases in triglycerides and increases in HDL cholesterol without significant changes in LDL cholesterol levels .
  • Beta-Cell Function : In animal models (db/db mice), pioglitazone treatment reversed markers of beta-cell de-differentiation and improved overall metabolic health by enhancing insulin production and reducing inflammatory markers .

Effect on Non-Alcoholic Steatohepatitis (NASH)

A study assessed the efficacy of pioglitazone in treating NASH among patients with type 2 diabetes. Among those treated with pioglitazone, 58% achieved primary outcomes related to liver histology improvement, indicating its potential role in managing liver-related complications associated with diabetes .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBSAEQQNCGUFV-ABCFDMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858315
Record name 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296832-75-1
Record name 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.